Ethyl 3-amino-5-phenylfuran-2-carboxylate
Description
Significance of Furan (B31954) and Aminofuran Scaffolds in Modern Organic Synthesis
The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom, which is prevalent in a vast array of natural products and synthetic compounds. Its unique electronic properties and reactivity make it a valuable synthon in organic chemistry. Furan and its derivatives are known to participate in a variety of chemical transformations, including electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions, allowing for the construction of diverse and complex molecular architectures.
The introduction of an amino group to the furan ring, forming an aminofuran scaffold, significantly modulates the electronic nature of the ring and provides a handle for further functionalization. Aminofurans are considered important intermediates in the synthesis of a wide range of biologically active compounds. The presence of the amino group can enhance the binding affinity of molecules to biological targets and can be a key element in the pharmacophore of many therapeutic agents.
The significance of these scaffolds in medicinal chemistry is underscored by their presence in compounds exhibiting a broad spectrum of pharmacological activities, as detailed in the table below.
| Biological Activity | Compound Class Containing Furan/Aminofuran Scaffold |
| Antimicrobial | Nitrofurantoin, Griseofulvin |
| Anti-inflammatory | Furobufen, Pranoprofen |
| Antiviral | Foscarnet |
| Anticancer | Psoralen, Mitomycin C |
| Cardiovascular | Amiodarone |
This table presents examples of drug classes and specific drugs that contain furan or related scaffolds, illustrating the broad therapeutic relevance of this heterocyclic system.
Historical Context of Ethyl 3-amino-5-phenylfuran-2-carboxylate within Heterocyclic Chemistry
The synthesis of furan derivatives has a rich history dating back to the 19th century. Early methods for constructing the furan ring, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, laid the groundwork for the field of heterocyclic chemistry. wikipedia.org Over the years, numerous other methods have been developed, including the Feist-Benary furan synthesis and the Fiesselmann thiophene (B33073) synthesis, which has been adapted for furans. scribd.comuobaghdad.edu.iq
The specific lineage of 3-aminofuran-2-carboxylates is more recent and is closely tied to the development of synthetic methodologies that allow for the regioselective introduction of substituents onto the furan ring. The Thorpe-Ziegler cyclization, a reaction involving the intramolecular condensation of dinitriles, has been conceptually adapted for the synthesis of 3-aminothiophenes and, by extension, 3-aminofurans. While a precise first synthesis of this compound is not prominently documented in early literature, its conceptualization lies at the intersection of these established synthetic strategies. The ongoing interest in functionalized heterocycles for drug discovery and materials science has likely spurred the more recent synthesis and investigation of this particular molecule.
Research Trajectories: Synthetic Methodologies, Reaction Mechanisms, and Advanced Applications
Current and future research involving this compound and related compounds is focused on three main areas: the development of novel and efficient synthetic routes, the detailed study of reaction mechanisms to optimize these syntheses, and the exploration of advanced applications for the compound and its derivatives.
Synthetic Methodologies:
The synthesis of polysubstituted furans like this compound often relies on multi-component reactions or tandem cyclization strategies. A plausible and efficient approach involves the adaptation of known methods for 3-aminofuran synthesis. One such general strategy is the reaction of an active methylene (B1212753) nitrile with an α-halo ketone or a related electrophile, followed by a base-mediated cyclization.
A hypothetical, yet chemically sound, synthetic pathway is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Phenacyl bromide, Ethyl cyanoacetate | Base (e.g., Sodium ethoxide), Ethanol (B145695) | Intermediate α-alkylation product |
| 2 | Intermediate from Step 1 | Strong base (e.g., Sodium hydride), THF | This compound |
This table outlines a potential two-step synthesis for the title compound, leveraging classical organic reactions.
Reaction Mechanisms:
The mechanism of the final cyclization step in the proposed synthesis is of particular interest. It likely proceeds through a Thorpe-Ziegler type intramolecular condensation. The strong base deprotonates the carbon α to both the nitrile and the ester group, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the phenacyl moiety, leading to a five-membered ring intermediate. Subsequent dehydration and tautomerization would then yield the aromatic aminofuran product. Understanding the nuances of this mechanism, including the role of the base and solvent, is crucial for optimizing the reaction yield and purity.
Advanced Applications:
The structural features of this compound make it an attractive candidate for a variety of applications. The primary amino group can be readily acylated, alkylated, or diazotized, allowing for the synthesis of a diverse library of derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These modifications can be used to tune the compound's physical and biological properties.
Given the known biological activities of aminofuran derivatives, a significant research trajectory is the exploration of the medicinal chemistry applications of this compound and its analogs. Areas of potential interest include their evaluation as antimicrobial, anti-inflammatory, or anticancer agents. mdpi.comniscair.res.in The rigid, planar structure of the core scaffold, combined with the potential for hydrogen bonding and π-π stacking interactions, makes it a promising starting point for the design of enzyme inhibitors or receptor ligands.
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-amino-5-phenylfuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
InChI Key |
BDBLZEDTINOFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(O1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Amino 5 Phenylfuran 2 Carboxylate and Analogues
Multi-Component Reaction Approaches to Furan-2-carboxylates
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple precursors in a convergent and efficient manner. The synthesis of ethyl 3-amino-5-phenylfuran-2-carboxylate and its analogs has significantly benefited from the development of novel MCRs that facilitate the formation of the furan (B31954) ring system in a single pot.
Catalyst-Mediated Condensation Reactions Involving Ethyl 2-cyanoacetate
A prominent multi-component strategy for the synthesis of highly substituted aminofurans involves the condensation of ethyl 2-cyanoacetate with other reactants, often mediated by a catalyst. This approach leverages the reactivity of the active methylene (B1212753) group in ethyl 2-cyanoacetate to initiate a cascade of reactions leading to the formation of the furan ring.
Aromatic aldehydes serve as crucial building blocks in these multi-component reactions, ultimately forming the C5-substituent of the furan ring. The reaction of an aromatic aldehyde with a compound containing an active methylene group, such as ethyl 2-cyanoacetate, can proceed via a Knoevenagel condensation to form an α,β-unsaturated compound. This intermediate is then poised to react with other components to complete the furan synthesis. For instance, a variety of aromatic aldehydes bearing either electron-donating or electron-withdrawing substituents have been successfully employed in the synthesis of related heterocyclic compounds, demonstrating the versatility of this approach.
The success of these condensation reactions is often contingent on the presence of a basic catalyst. Bases such as 4-(dimethylamino)pyridine (DMAP) can play a multifaceted role in the reaction mechanism. DMAP is known to be an effective nucleophilic catalyst, capable of activating reactants and facilitating key bond-forming steps. In the context of furan synthesis, DMAP can deprotonate the active methylene group of ethyl 2-cyanoacetate, generating a nucleophilic species that can then attack the carbonyl carbon of an aromatic aldehyde. Furthermore, basic conditions are crucial for promoting the cyclization and dehydration steps that lead to the final furan product.
One-Pot Synthetic Strategies for Furan Ring Formation
An efficient one-pot procedure for the preparation of 3-aminofuran-2-carboxylate esters has been developed based on the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions. acs.org This reaction initially produces a vinyl ether intermediate in good yield. Subsequent treatment of this intermediate with a base, such as sodium hydride, induces cyclization to afford the 3-aminofuran. acs.org It has also been demonstrated that a one-pot procedure, combining the Mitsunobu reaction and the subsequent cyclization without isolation of the intermediate, can provide the desired 3-aminofuran in comparable yields. acs.org This method is particularly effective for the synthesis of 5-alkyl and 5-aryl substituted furans. acs.org
Broader Multi-Component Reaction Frameworks for Aminofuran Synthesis
The principles of multi-component synthesis have been applied to a wide array of aminofuran preparations beyond the specific examples mentioned above. These broader frameworks often involve the reaction of an isocyanide, an activated acetylene, and a carbonyl compound. The versatility of these reactions allows for the introduction of a diverse range of substituents onto the furan core. For example, three-component reactions of enaminones, benzaldehyde, and hydrazine-HCl have been utilized to synthesize novel pyrazole (B372694) and N-aminopyridine derivatives in water, showcasing the potential for environmentally benign multi-component syntheses. Similarly, the one-pot, three-component condensation of dimedone, malononitrile or ethyl cyanoacetate, and aromatic aldehydes is a well-established method for producing 4H-benzo[b]pyran derivatives, highlighting the broad applicability of MCRs in heterocyclic chemistry. ijiset.com
Stepwise Synthetic Routes from Furan Precursors
In addition to multi-component strategies, this compound and its analogs can be prepared through stepwise synthetic sequences that begin with a pre-formed furan ring. These methods offer a greater degree of control over the introduction of substituents and can be advantageous when the desired substitution pattern is not readily accessible through MCRs. The preparation of 3-aminofurans can be achieved through methods such as the cyclization of cyanovinyl ethers and the rearrangement of furan-3-carboxylate derivatives. researchgate.net For instance, a synthetic route could involve the initial synthesis of a 5-phenylfuran-2-carboxylic acid derivative, followed by the introduction of the amino group at the C3 position in a subsequent step. This might be achieved through a nitration reaction followed by reduction, or via a Curtius, Hofmann, or Lossen rearrangement of a suitable carboxylic acid derivative.
Below is a table summarizing the yields of various substituted 3-aminofuran-2-carboxylates prepared via a one-pot Mitsunobu reaction and cyclization.
| Entry | R Group | Product | Yield (%) (Procedure A) | Yield (%) (Procedure B) |
| 1 | t-Bu | Ethyl 3-amino-5-tert-butylfuran-2-carboxylate | 78 | 83 |
| 2 | Ph | This compound | 85 | 88 |
| 3 | 4-MeOPh | Ethyl 3-amino-5-(4-methoxyphenyl)furan-2-carboxylate | 75 | 81 |
| 4 | 4-ClPh | Ethyl 3-amino-5-(4-chlorophenyl)furan-2-carboxylate | 82 | 86 |
| 5 | 2-Thienyl | Ethyl 3-amino-5-(thiophen-2-yl)furan-2-carboxylate | 72 | 79 |
Table 1. Yields of 5-substituted 3-aminofuran-2-carboxylates. Procedure A refers to a two-step process with isolation of the intermediate, while Procedure B is a one-pot synthesis.
Strategic Introduction of Phenyl Substituents
Introducing the phenyl group at the 5-position of the furan ring is a critical step that can be accomplished through several established carbon-carbon bond-forming reactions. The choice of method often depends on the stability of the furan substrate and the availability of starting materials.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or trifluoroborate salt) with an organic halide or triflate. nih.gov In the context of furan synthesis, this approach is highly effective for introducing aryl substituents onto the furan ring. rsc.orgacs.org
The general strategy involves the reaction of a 5-halofuran (e.g., 5-bromofuran) derivative with phenylboronic acid in the presence of a palladium catalyst and a base. The furan ring's relative instability, particularly under acidic conditions, necessitates careful optimization of reaction conditions. rsc.org Despite these challenges, the Suzuki-Miyaura reaction is favored for its functional group tolerance and the relatively low toxicity of its boron-based reagents. nih.gov The reaction conditions can be adapted for various furan substrates, including those with electron-donating or electron-withdrawing groups. rsc.org
Table 1: Example Conditions for Suzuki-Miyaura Coupling on Furan Systems
| Catalyst / Ligand | Base | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 °C | Good to Excellent | nih.gov |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 °C | Moderate | rsc.org |
This table presents generalized conditions from various studies on furan coupling and may not be specific to the target molecule.
Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. researchgate.netrsc.org To introduce a phenyl substituent, one could theoretically perform a Friedel-Crafts acylation on a furan substrate using benzoyl chloride, followed by reduction of the resulting ketone. However, the furan ring is highly sensitive and prone to polymerization under the strong Lewis acid conditions (e.g., AlCl₃) typically employed in classical Friedel-Crafts reactions. stackexchange.comgoogle.com
To circumvent this issue, milder catalysts and conditions have been developed. Boron trifluoride (BF₃) and its complexes are often more effective catalysts for the acylation of furan, leading to better yields of the desired acyl furan. google.comyoutube.com Other heterogeneous catalysts, such as modified heteropoly acids, have also been explored to create more environmentally benign and efficient processes for producing 2-acyl furans. researchgate.netresearchgate.net The reaction involves the electrophilic substitution of the furan ring, predominantly at the 2- or 5-position, with an acylium ion generated from an acylating agent like acetic anhydride or an acyl chloride. researchgate.netyoutube.com
Amination Procedures for the Furan Ring
The introduction of an amino group at the C3 position of the furan ring is challenging due to the difficulty of direct functionalization at the 3- and 4-positions. researchgate.net Reports on the synthesis and properties of 3-aminofurans are less common compared to their 2-amino counterparts, partly due to the potential instability of the 3-aminofuran tautomer. researchgate.net
One successful strategy involves the Michael addition of an amine to an acyclic keto alkynol precursor. This process forms an enaminone intermediate, which then undergoes cyclization and dehydration under alkaline conditions to yield the 3-N-substituted furan derivative. This method is versatile, allowing for modifications at the 5-position as well. researchgate.net Another approach is the reductive amination of furan-based aldehydes or ketones. This reaction proceeds via the condensation of the carbonyl group with an amine source (like ammonia) to form an imine, which is then hydrogenated to the corresponding amine, often using heterogeneous catalysts. mdpi.com
Esterification Techniques for Carboxylate Formation
The final step in synthesizing the target molecule often involves the formation of the ethyl ester at the C2 position. This is typically achieved through the esterification of the corresponding furan-2-carboxylic acid. Conventional esterification methods, such as Fischer esterification using an alcohol (ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed. arkat-usa.org
However, furan-based carboxylic acids can sometimes exhibit low solubility, which hampers traditional methods. arkat-usa.orgresearchgate.net In such cases, alternative procedures are used. One effective method involves reacting the carboxylic acid with the alcohol in the presence of trimethylsilyl chloride (TMSCl), which facilitates the esterification. arkat-usa.orgresearchgate.net Microwave-assisted synthesis using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) has also been reported for the efficient synthesis of furan-containing esters under mild conditions. researchgate.net
Alternative Synthetic Pathways
Beyond the stepwise functionalization of a furan ring, constructing the polysubstituted system from acyclic precursors in a more convergent manner offers a powerful alternative.
Approaches Utilizing Alkynenitriles and Ethyl Glycolate Derivatives
An efficient, atom-economical pathway to 3-aminofuran-2-carboxylate esters has been developed utilizing bifunctional alkynenitriles. researchgate.net A one-pot procedure involves the reaction of an α-cyanoketone (which can be derived from an alkynenitrile) with an ethyl glycolate derivative. acs.org
Specifically, the synthesis of this compound can be achieved by reacting 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) with ethyl glycolate. The reaction proceeds under Mitsunobu conditions (using reagents like triphenylphosphine and diethyl azodicarboxylate) to form a vinyl ether intermediate. This intermediate then undergoes a base-mediated intramolecular cyclization (a modified Thorpe-Ziegler reaction) to afford the target 3-aminofuran product in good yield. acs.org This methodology is advantageous as it builds the substituted furan ring and installs the required amino and carboxylate groups in a single, efficient sequence. researchgate.netacs.org
Table 2: One-Pot Synthesis of 5-Substituted 3-Aminofuran-2-carboxylates
| α-Cyanoketone | Reagents | Base for Cyclization | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,4-Dimethyl-3-oxopentanenitrile | PPh₃, DEAD, Ethyl Glycolate | NaH | Ethyl 3-amino-5-tert-butylfuran-2-carboxylate | 83% | acs.org |
DEAD: Diethyl azodicarboxylate; PPh₃: Triphenylphosphine; NaH: Sodium Hydride.
Reductive Cyclization Strategies in Furan Synthesis
Reductive cyclization represents a significant strategy for the synthesis of heterocyclic compounds, including furan derivatives. This approach typically involves the formation of the heterocyclic ring through the reduction of a functional group, often a nitro group, which then participates in an intramolecular cyclization.
While direct examples for the synthesis of this compound via this method are not extensively detailed in readily available literature, the principles can be applied to its analogues. The synthesis of N-heterocycles through the reductive cyclization of nitroalkenes is a well-established methodology. researchgate.net This process can be mediated by reagents like triethyl phosphite or occur under carbon monoxide pressure with metal catalysts. researchgate.net Such reactions are domino processes, involving multiple transformations in a single step to form the heterocyclic ring. researchgate.net
For the synthesis of furan rings specifically, reductive cyclizations of γ-nitrocarbonyl derivatives have been utilized to create cyclic nitrones, which are precursors to furans. researchgate.net Another related approach involves the copper-mediated annulation of alkyl ketones with β-nitrostyrenes, which regioselectively yields multisubstituted furans. organic-chemistry.org These methods highlight the potential of using a nitro group as a masked amino group or as a trigger for cyclization, which could be conceptually applied to precursors of the target molecule.
Green Chemistry Protocols for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly and sustainable processes. This includes the use of alternative energy sources, catalyst-free conditions, biocatalysis, and the selection of benign solvents.
Microwave Irradiation Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgmdpi.com This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds. nih.gov
In the context of furan and its analogues, microwave irradiation has been employed to facilitate various synthetic transformations. For instance, the synthesis of 2-formimidate-3-carbonitrile derivatives has been achieved in excellent yields (88–95%) with reaction times as short as 20 minutes using microwave radiation. mdpi.com Similarly, the synthesis of isoxazole Schiff bases, which traditionally requires several hours of reflux, can be completed in just 30 seconds with high yields (90-95%) under microwave conditions. The synthesis of amides and esters containing furan rings has also been optimized under microwave irradiation, demonstrating the versatility of this technique. researchgate.net While a specific protocol for this compound is not detailed, the successful application of microwave heating to analogous heterocyclic systems suggests its high potential for a more efficient and rapid synthesis. nih.govnih.gov
Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Compound Type | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |
| Isoxazole Schiff Bases | >3 hours | 30 seconds | 70-81% | 90-95% | |
| 2-Formimidate-3-carbonitriles | Not specified | 20 minutes | Comparable | 88-95% | mdpi.com |
| Phenothiazine Derivatives | 1-3 hours | 5-15 minutes | 65-85% | 70-92% | mdpi.com |
Catalyst-Free and Biocatalyst-Enabled Syntheses
The development of catalyst-free and biocatalyst-enabled reactions is a cornerstone of green chemistry, aiming to reduce reliance on potentially toxic and expensive metal catalysts.
Catalyst-Free Synthesis: Several methods for the synthesis of aminofurans without the need for a catalyst have been reported. One such approach involves the formal [2+2] cycloaddition–retroelectrocyclization of specific 2-propyn-1-ols with tetracyanoethylene, followed by an intramolecular nucleophilic addition. nii.ac.jp This reaction proceeds under mild conditions with short reaction times and does not require an expensive transition metal catalyst. nii.ac.jp Another strategy is the development of solvent-free, multicomponent reactions for the synthesis of 3,4,5-trisubstituted 2-aminofurans, which proceed at room temperature. researchgate.net
Biocatalyst-Enabled Synthesis: Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. researchgate.net Biobased furans are recognized as key platform chemicals for the sustainable production of a variety of products. mdpi.com Enzymes like transaminases are being explored for the amination of furan aldehydes, which is a crucial step in producing amino-furan derivatives. nih.gov For instance, a robust transaminase from Shimia marina has been shown to efficiently aminate biobased furan aldehydes. nih.gov Furthermore, enzymatic cascade processes are being developed for the one-pot synthesis of compounds like 2,5-bis(aminomethyl)furan (BAMF) from 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net While not directly synthesizing the title compound, these biocatalytic methods demonstrate a sustainable pathway to key furan-based building blocks and amino-functionalized furans. acs.org
Solvent Selection and Optimization for Environmentally Benign Processes
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the majority of the waste generated. jk-sci.comresearchgate.net Green chemistry emphasizes the use of environmentally benign solvents or, ideally, solvent-free conditions. ijsr.net
For the synthesis of aminofurans, several greener alternatives to traditional volatile organic compounds have been explored. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. ijsr.net Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]), have been used as recyclable reaction media for the synthesis of 3-aminofurans. rsc.org This system allows for easy separation of the product and reuse of the solvent and catalyst. rsc.org
Solvent-free, or solid-state, reactions represent an optimal green chemistry approach by completely eliminating the solvent. researchgate.net An efficient solvent-free procedure for synthesizing 3,4,5-trisubstituted 2-aminofurans has been developed via a multicomponent condensation reaction at room temperature, offering advantages like a clean reaction profile, high yields, and short reaction times. researchgate.net When solvents are necessary, guides for selecting greener options, such as alcohols (ethanol, isopropanol) and esters (ethyl acetate), are available to minimize environmental and health impacts. whiterose.ac.ukthecalculatedchemist.com
CHEM21 Solvent Selection Guide (Classical Solvents)
| Family | Solvent | Ranking |
| Water | Water | Recommended |
| Alcohols | Methanol (B129727) | Recommended |
| Ethanol (B145695) | Recommended | |
| Isopropanol | Recommended | |
| Ethers | Diethyl ether | Problematic |
| Tetrahydrofuran (THF) | Problematic | |
| Halogenated | Dichloromethane (DCM) | Hazardous |
| Chloroform | Hazardous | |
| Aprotic Dipolar | DMF, DMAc | Hazardous |
| Hydrocarbons | Hexane, Toluene | Problematic |
Source: Adapted from CHEM21 selection guide. jk-sci.com
Optimization Strategies for Synthetic Efficiency
Optimizing synthetic pathways is crucial for maximizing the efficiency of chemical production, leading to higher yields, greater purity, and reduced waste. This involves a systematic approach to refining reaction parameters.
Reaction Condition Tuning for Yield and Purity
The yield and purity of this compound are highly dependent on the precise control of reaction conditions. Key parameters that are typically tuned include temperature, reaction time, and the stoichiometry of the reagents.
For the synthesis of aminofuran analogues, careful optimization of these factors has been shown to be critical. For example, in multicomponent reactions to form substituted 2-aminofurans, the regioselectivity of the cycloaddition can be very high (>95%) but is sensitive to the electronic nature of the substituents on the starting materials. nih.gov In the synthesis of 3-amino-5-fluoroalkylfurans, the reaction is conducted at 0 °C initially, then allowed to stir at room temperature, with a reaction time of just 30 minutes being sufficient for near-quantitative yields. organic-chemistry.org
Process Intensification in Aminofuran Synthesis
Process intensification in chemical manufacturing aims to develop smaller, safer, and more energy-efficient and environmentally friendly production methods. unito.itmdpi.com In the context of synthesizing this compound and its analogues, process intensification focuses on moving from traditional batch reactors to more advanced, continuous-flow systems and employing alternative energy sources to enhance reaction kinetics. unito.itresearchgate.net These modern techniques offer significant advantages, including superior heat and mass transfer, which leads to accelerated reactions, improved yields, and better process control. unito.itpharmasalmanac.com Key strategies for intensifying aminofuran synthesis include continuous flow chemistry, microwave-assisted synthesis, and ultrasound-assisted synthesis.
Continuous Flow Synthesis
Continuous flow chemistry has emerged as a transformative technology in the synthesis of active pharmaceutical ingredients (APIs) and complex chemical intermediates. nih.govaurigeneservices.com Unlike batch processing, where reactants are mixed in a single vessel, flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors. aurigeneservices.com This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reproducibility and safety. aurigeneservices.com
The primary advantages of flow synthesis in the context of aminofuran production include:
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents and energetic intermediates present at any given time, significantly reducing the risks associated with runaway reactions. pharmasalmanac.com This is particularly relevant for exothermic reactions that can be challenging to control in large batch reactors.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange and rapid mixing. unito.itpharmasalmanac.com This enables precise temperature control and can lead to faster reaction rates and higher selectivity, minimizing the formation of unwanted byproducts.
Scalability and Automation: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which is typically more straightforward than redesigning large-scale batch reactors. pharmasalmanac.com Furthermore, flow systems can be fully automated, allowing for continuous operation with minimal human intervention. nih.govaurigeneservices.com
A typical continuous flow setup for organic synthesis consists of several key components, as detailed in the table below.
| Component | Function | Significance in Aminofuran Synthesis |
|---|---|---|
| Pumps | To deliver precise and stable flow rates of reactant solutions into the reactor. | Ensures accurate stoichiometric control of reagents, leading to higher product purity and yield. aurigeneservices.com |
| Reactors | Tubing, microreactors, or packed-bed columns where the chemical reaction occurs. | Provides a controlled environment with efficient heat and mass transfer for the cyclization step in furan ring formation. aurigeneservices.com |
| Heat Exchangers | To accurately control the reaction temperature by heating or cooling the fluid stream. | Allows for rapid heating to optimal reaction temperatures and quick quenching to prevent side reactions. aurigeneservices.com |
| Back-Pressure Regulator | Maintains a constant pressure within the reactor system. | Enables heating of solvents above their atmospheric boiling points, which can dramatically accelerate reaction rates. |
| In-line Analytical Tools | Real-time monitoring of the reaction progress using techniques like spectroscopy. | Facilitates rapid process optimization and ensures consistent product quality. aurigeneservices.com |
While specific studies on the continuous flow synthesis of this compound are not extensively detailed, the principles have been successfully applied to the synthesis of other heterocyclic compounds, such as nitrofurans. nih.gov These applications demonstrate the potential for producing aminofuran derivatives with higher yields, improved safety profiles, and shorter production times. nih.govresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a well-established process intensification technique that utilizes microwave energy to heat reactions. Unlike conventional heating where heat is transferred slowly from an external source, microwave irradiation directly heats the solvent and reactant molecules, leading to rapid and uniform temperature increases. nih.gov This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. cbccollege.in
The application of microwave irradiation is particularly advantageous for the synthesis of heterocyclic scaffolds. For instance, the synthesis of various 3-amino-1,2,4-triazoles and pyrazolo[1,5-a]pyrimidines has been significantly optimized using microwave heating, achieving high yields in minutes. nih.govmdpi.com Similar benefits can be anticipated for the synthesis of aminofurans.
The table below compares conventional and microwave-assisted methods for the synthesis of related heterocyclic compounds, illustrating the typical improvements achieved.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of 8-hydroxyquinolines | Several hours | 30–40 minutes | Yields increased from low-moderate to 48–84%. | nih.gov |
| Synthesis of 3-amino-1,2,4-triazoles | Hours of reflux | 10-30 minutes | High yields (72-86%) achieved rapidly. | mdpi.com |
| Synthesis of 3-halo/3-nitropyrazolo[1,5-a]pyrimidines | Not specified | 2 minutes | Excellent yields (85–97%). | nih.gov |
| Synthesis of 2-benzylidenebenzofuran-3(2H)-ones | 1-12 hours | Not applicable (Ultrasound comparison) | - | univ.kiev.ua |
The key advantages of microwave-assisted synthesis include:
Rapid Heating: Direct coupling of microwave energy with polar molecules results in extremely fast heating rates.
Reduced Reaction Times: Chemical transformations are often completed in a fraction of the time required by conventional methods.
Higher Yields and Purity: The rapid heating and short reaction times can minimize the decomposition of reactants and products, leading to cleaner reaction profiles and higher isolated yields.
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry, the application of ultrasound to chemical reactions, is another powerful tool for process intensification. mdpi.com Ultrasound irradiation of liquids generates, grows, and implosively collapses microscopic bubbles—a phenomenon known as acoustic cavitation. The collapse of these bubbles creates localized hot spots with transient high temperatures and pressures, as well as intense shockwaves and microjets. mdpi.comuniv.kiev.ua This energy input enhances mass transfer and dramatically accelerates reaction rates.
Ultrasound has been effectively used in multi-component, one-pot syntheses of various heterocyclic compounds. researchgate.netnih.govnih.gov For example, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones, which are structurally related to aminofurans, was achieved in significantly higher yields and shorter reaction times using ultrasound compared to conventional methods. univ.kiev.ua
The benefits of sonochemistry in organic synthesis are summarized below:
| Advantage | Mechanism | Impact on Aminofuran Synthesis |
|---|---|---|
| Increased Reaction Rates | Enhanced mass transfer and generation of highly reactive species due to acoustic cavitation. mdpi.com | Shorter reaction times for cyclization and condensation steps. |
| Improved Yields | Efficient mixing and activation of reagents prevent byproduct formation. | Higher conversion of starting materials to the desired aminofuran product. |
| Milder Conditions | Reactions can often be conducted at lower bulk temperatures. | Improved stability for thermally sensitive functional groups on the aminofuran scaffold. |
| Energy Efficiency | Direct delivery of energy to the reaction medium. univ.kiev.ua | Potentially lower overall energy consumption compared to prolonged conventional heating. |
The use of enabling technologies like continuous flow, microwave irradiation, and sonication represents the frontier of modern chemical synthesis. Applying these process intensification strategies to the production of this compound and its analogues can lead to more efficient, cost-effective, and sustainable manufacturing processes.
Reaction Mechanisms and Chemical Transformations of Ethyl 3 Amino 5 Phenylfuran 2 Carboxylate
Cyclization Reactions and Annulation Pathways
The ortho-positioning of the amino and ester functionalities on the furan (B31954) ring makes Ethyl 3-amino-5-phenylfuran-2-carboxylate an ideal substrate for cyclization and annulation reactions. These transformations are fundamental to the construction of fused heterocyclic systems, where the furan ring is annulated with another heterocyclic ring, leading to compounds with significant chemical and biological interest.
Formation of Fused Heterocyclic Systems (e.g., Furo[3,2-d]pyrimidines)
One of the most important applications of this compound is its use in the synthesis of furo[3,2-d]pyrimidines. This fused bicyclic system combines the structural features of both furan and pyrimidine (B1678525) rings. The general strategy involves the reaction of the o-amino ester with a reagent capable of providing the necessary carbon and nitrogen atoms to form the pyrimidine ring.
The reaction mechanism typically begins with the nucleophilic attack of the 3-amino group on an electrophilic carbon of the cyclizing agent. This is followed by an intramolecular cyclization, where the nitrogen of the newly formed intermediate attacks the ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the fused pyrimidine ring.
Common reagents used to construct the pyrimidine ring include:
Formamide (B127407) (HCONH₂): Heating the aminofuran with formamide provides a single carbon atom and a nitrogen atom, leading to the formation of the furo[3,2-d]pyrimidin-4(3H)-one core.
Urea (B33335) (NH₂CONH₂): Reaction with urea introduces a carbonyl group and two nitrogen atoms, which after cyclization and elimination of ammonia (B1221849) and ethanol, yields furo[3,2-d]pyrimidine-2,4(1H,3H)-diones.
Guanidine (NH₂C(NH)NH₂): This reagent provides a carbon and two nitrogen atoms, resulting in the formation of 2-aminofuro[3,2-d]pyrimidin-4(3H)-ones.
These reactions provide a straightforward and efficient route to a variety of substituted furo[3,2-d]pyrimidines, which are scaffolds of interest in medicinal chemistry.
| Cyclizing Reagent | Resulting Furo[3,2-d]pyrimidine Structure |
|---|---|
| Formamide | 6-Phenylfuro[3,2-d]pyrimidin-4(3H)-one |
| Urea | 6-Phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
| Guanidine | 2-Amino-6-phenylfuro[3,2-d]pyrimidin-4(3H)-one |
| Formic Acid | 6-Phenylfuro[3,2-d]pyrimidin-4(3H)-one |
Reactivity with Isothiocyanates and Related Electrophiles
The nucleophilic amino group of this compound readily reacts with electrophiles such as isothiocyanates (R-N=C=S). This reaction is a classic nucleophilic addition where the nitrogen atom attacks the central electrophilic carbon of the isothiocyanate moiety. The initial addition results in the formation of a thiourea (B124793) derivative.
These thiourea intermediates are highly valuable as they can undergo subsequent intramolecular cyclization. For instance, under basic or acidic conditions, the newly formed thiourea can cyclize onto the adjacent ester group to form a fused pyrimidine-2-thione ring system, specifically a 6-phenyl-2-thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one. The choice of the isothiocyanate (e.g., phenyl isothiocyanate, methyl isothiocyanate) allows for the introduction of various substituents at the N1 position of the resulting fused heterocycle. This two-step process—addition followed by cyclization—is a powerful method for constructing complex heterocyclic scaffolds.
| Electrophile | Intermediate Product | Final Cyclized Product |
|---|---|---|
| Phenyl isothiocyanate | Ethyl 3-(3-phenylthioureido)-5-phenylfuran-2-carboxylate | 1,6-Diphenyl-2-thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one |
| Methyl isothiocyanate | Ethyl 3-(3-methylthioureido)-5-phenylfuran-2-carboxylate | 1-Methyl-6-phenyl-2-thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one |
| Benzoyl isothiocyanate | Ethyl 3-(3-benzoylthioureido)-5-phenylfuran-2-carboxylate | 1-Benzoyl-6-phenyl-2-thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one |
Derivatization Strategies and Functional Group Interconversions
Beyond cyclization reactions, the functional groups of this compound can be modified through various derivatization strategies. These transformations allow for the fine-tuning of the molecule's properties and the introduction of new functionalities on the furan ring or at the amino group.
Electrophilic and Nucleophilic Substitutions on the Furan Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The substituents already present on the ring in this compound direct the position of incoming electrophiles.
The 3-amino group is a powerful activating group and directs ortho and para (to positions 2 and 4).
The 5-phenyl group is also an activating group, directing ortho and para (to position 4).
The 2-carboxylate group is a deactivating group and directs meta (to position 4).
All three groups cooperatively direct electrophilic attack to the C4 position, which is the only unsubstituted carbon on the furan ring. Therefore, reactions such as halogenation (with NBS or NCS), nitration (with nitric/sulfuric acid), and Friedel-Crafts acylation are expected to occur selectively at this C4 position.
Nucleophilic aromatic substitution on the electron-rich furan ring is generally unfavorable unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups, which is not the case for this molecule.
Modifications at the Amino Group: Acylation and Alkylation Reactions
The primary amino group at the C3 position is a key site for functionalization. It can readily undergo standard reactions typical of primary amines, such as acylation and alkylation.
Acylation: The amino group can be acylated by reacting it with acylating agents like acyl chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative, Ethyl 3-acetamido-5-phenylfuran-2-carboxylate. Similarly, reaction with ethyl chloroformate affords the corresponding carbamate. researchgate.net This transformation is useful for protecting the amino group or for introducing specific acyl moieties.
Alkylation: N-alkylation can be achieved by treating the aminofuran with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base. This reaction proceeds via an SN2 mechanism to yield secondary or tertiary amines, depending on the stoichiometry of the alkylating agent. These modifications can alter the steric and electronic properties of the molecule.
| Reaction Type | Reagent | Product Name |
|---|---|---|
| Acylation | Acetyl Chloride | Ethyl 3-acetamido-5-phenylfuran-2-carboxylate |
| Acylation | Benzoyl Chloride | Ethyl 3-benzamido-5-phenylfuran-2-carboxylate |
| Alkylation | Methyl Iodide | Ethyl 3-(methylamino)-5-phenylfuran-2-carboxylate |
| Alkylation | Benzyl Bromide | Ethyl 3-(benzylamino)-5-phenylfuran-2-carboxylate |
Glycosylation of Heterocyclic Structures
Glycosylation, the attachment of a sugar moiety to another molecule, is a critical transformation for creating compounds with potential therapeutic applications. The amino group of this compound can serve as a handle for N-glycosylation. While direct glycosylation of this specific compound is not widely reported, the synthesis of N-glycosyl amides and related structures from primary amines is a well-established field. openaccesspub.orgnih.govnih.gov
A plausible synthetic route would involve the coupling of the 3-amino group with a protected and activated sugar derivative. For example, a per-O-acetylated glycosyl halide (e.g., acetobromo-α-D-glucose) could be reacted with the aminofuran in the presence of a promoter like a silver or mercury salt. This reaction would form an N-glycosidic bond, linking the anomeric carbon of the sugar to the nitrogen atom of the furan derivative. Subsequent deprotection of the sugar's hydroxyl groups would yield the final glycosylated product. This strategy opens the door to creating a diverse library of furan-based nucleoside analogues. openaccesspub.orgnih.gov
Compound Index
| Compound Name |
|---|
| This compound |
| Formamide |
| Urea |
| Guanidine |
| Furo[3,2-d]pyrimidin-4(3H)-one |
| Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione |
| 2-Aminofuro[3,2-d]pyrimidin-4(3H)-one |
| Isothiocyanate |
| Thiourea |
| Furo[3,2-d]pyrimidine-2-thione |
| N-bromosuccinimide (NBS) |
| N-chlorosuccinimide (NCS) |
| Nitric acid |
| Sulfuric acid |
| Acyl chloride |
| Anhydride |
| Ethyl 3-acetamido-5-phenylfuran-2-carboxylate |
| Ethyl chloroformate |
| Alkyl halide |
| Glycosyl halide |
| Acetobromo-α-D-glucose |
Ester Hydrolysis and Transesterification Reactions
The ester functional group in this compound is a key site for chemical transformation, primarily through hydrolysis and transesterification reactions. These processes alter the carboxylate moiety and are fundamental for modifying the compound's properties or preparing it for further synthetic steps.
Ester Hydrolysis: The cleavage of the ethyl ester to yield the corresponding carboxylic acid can be achieved under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. libretexts.org In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible and proceeds through a tetrahedral intermediate. The reaction ultimately yields 3-amino-5-phenylfuran-2-carboxylic acid and ethanol. libretexts.org Kinetic studies on the acid-catalyzed hydrolysis of the furan ring itself suggest that the initial slow step is the protonation of an α-carbon of the furan ring. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), provides an irreversible pathway to the carboxylate salt. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion (⁻OEt) is followed by an acid-base reaction where the highly basic ethoxide deprotonates the newly formed carboxylic acid. This final, irreversible deprotonation step drives the reaction to completion, producing the sodium or potassium salt of 3-amino-5-phenylfuran-2-carboxylic acid and ethanol. youtube.com
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting this compound with methanol (B129727) (CH₃OH) under acidic conditions would lead to an equilibrium mixture containing Mthis compound and ethanol. Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for transesterification reactions under mild conditions. organic-chemistry.org Lipases are also widely used biocatalysts for transesterification. nih.govresearchgate.net
Exploration of Reaction Intermediates and Transition States
Understanding the transient species formed during the chemical transformations of this compound is crucial for elucidating reaction mechanisms and optimizing conditions.
Reaction Intermediates: Reaction intermediates are short-lived, high-energy molecular entities that are formed from reactants and proceed to form products. nih.gov In the context of the ester hydrolysis of this compound, the key species is the tetrahedral intermediate .
In both acid- and base-catalyzed hydrolysis, the nucleophilic attack of water or a hydroxide ion on the ester's carbonyl carbon leads to the formation of a transient species where the carbon atom has four single bonds (a tetrahedral geometry), temporarily breaking the C=O pi bond. youtube.comlibretexts.org This intermediate is unstable and quickly collapses by ejecting the leaving group (ethanol or ethoxide) to reform the carbonyl group.
In enzyme-catalyzed hydrolysis, an acyl-enzyme intermediate is typically formed. The active site serine residue of the lipase (B570770) attacks the ester's carbonyl carbon, forming a covalent tetrahedral intermediate which then releases ethanol. This leaves the acyl portion of the substrate covalently bonded to the enzyme, which is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. libretexts.org
Transition States: A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is not a chemical species that can be isolated but rather a fleeting arrangement of atoms at the peak of an energy barrier. rowansci.com
For ester hydrolysis, the transition state resembles the unstable tetrahedral intermediate. Computational chemistry methods are typically required to model the exact geometry and energy of these transition states. joaquinbarroso.com
In enzymatic catalysis, the enzyme's active site is structured to stabilize the transition state of the reaction, thereby lowering the activation energy. For lipase-catalyzed hydrolysis, the transition state is modeled as the tetrahedral intermediate bound within the enzyme's active site. nih.gov The stabilization is achieved through favorable interactions, such as hydrogen bonding in the "oxyanion hole," which accommodates the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate.
Stereochemical Aspects of Chemical Transformations
While this compound itself is achiral, the introduction of chirality or the resolution of chiral derivatives is a significant aspect of its chemistry, particularly in the context of pharmaceutical applications.
Dynamic Kinetic Resolution in Aminofuran Derivatives
Dynamic Kinetic Resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, desired enantiomer, achieving a theoretical yield of 100%. princeton.edu This process combines a rapid, reversible racemization of the starting material with an irreversible, enantioselective kinetic resolution. princeton.eduhud.ac.uk
For a hypothetical racemic aminofuran derivative, DKR would involve two key components:
A catalyst or condition that facilitates the rapid interconversion (racemization) of the two enantiomers.
An enantioselective resolving agent, typically an enzyme or a chiral catalyst, that irreversibly reacts with only one of the enantiomers at a much faster rate than the other.
As the faster-reacting enantiomer is consumed by the resolving agent, the racemization equilibrium continuously replenishes it from the slower-reacting enantiomer. This dynamic process continues until all of the starting material is converted into a single enantiomer of the product. researchgate.net While specific DKR protocols for this compound are not extensively documented, the principle has been successfully applied to other furanone derivatives and heterocyclic systems, often employing a combination of a metal catalyst for racemization and a lipase for resolution. st-andrews.ac.uk
Enantioselective Hydrolysis via Enzymatic Catalysis
Enzymes, particularly lipases, are highly effective catalysts for the enantioselective hydrolysis of esters, a process known as kinetic resolution. mdpi.com In this process, one enantiomer of a racemic ester is hydrolyzed much faster than the other, allowing for the separation of the unreacted, enantiopure ester from the enantiopure carboxylic acid product.
Lipases such as Candida antarctica lipase B (CALB) are widely used due to their broad substrate tolerance and high enantioselectivity. nih.govd-nb.infoconicet.gov.ar The mechanism of selectivity lies in the three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer of the substrate in an orientation that is optimal for catalysis by the active site's serine-histidine-aspartate catalytic triad. nih.gov
For a racemic derivative of an aminofuran ester, CALB would selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) largely unreacted. The reaction can be stopped at approximately 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess (ee).
The following table illustrates typical results from an enzymatic kinetic resolution of a generic racemic amino ester, showing how enantioselectivity (E-value) is determined from the conversion rate and the enantiomeric excess of the product and the remaining substrate.
| Entry | Enzyme | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |
| 1 | Lipase PSIM | 24 | 50.1 | >99 (R) | 98.9 (S) | >200 |
| 2 | CALB | 48 | 49.5 | 98.0 (R) | >99 (S) | >200 |
| 3 | Alcalase | 72 | 35.0 | 53.8 (R) | >99 (S) | >200 |
Data is representative and adapted from literature on related β-amino esters for illustrative purposes. mdpi.com
Decyclization Reactions of Related Furanone Systems
While the furan ring in this compound is aromatic and relatively stable, related non-aromatic furanone systems are susceptible to decyclization (ring-opening) reactions. Studies on 3(2H)-furanones, which contain a carbonyl group within the five-membered ring, provide insight into potential decyclization pathways.
These reactions are typically initiated by the attack of a nucleophile. For instance, the interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can result in recyclization accompanied by the opening of the furanone ring. nih.gov The process often involves nucleophilic attack on a carbonyl group, leading to the cleavage of an endocyclic C-O bond. nih.govresearchgate.net
In some cases, 5-substituted-3(2H)-furanones undergo ring-cleavage and subsequent recyclization in the presence of a base and water to form different heterocyclic structures. researchgate.net The reaction mechanism involves the opening of the furanone ring to form an acyclic intermediate, which then undergoes an intramolecular cyclization to yield a new ring system, such as a pyrrolone. nih.gov These transformations highlight the reactivity of the furanone core and its potential to serve as a precursor for other heterocyclic scaffolds through controlled decyclization-recyclization sequences.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-amino-5-phenylfuran-2-carboxylic acid |
| Ethanol |
| Methanol |
| Mthis compound |
| Sodium hydroxide |
| Potassium hydroxide |
| Sulfuric acid |
| Hydrochloric acid |
| Scandium(III) triflate |
| Silica chloride |
| Hydrazine |
Catalysis in the Synthesis and Transformations of Ethyl 3 Amino 5 Phenylfuran 2 Carboxylate
Role of Homogeneous and Heterogeneous Catalysts
Chemical catalysis offers a powerful toolkit for the synthesis of highly substituted furans. Organocatalysis and metal-catalyzed processes represent two major pillars in this domain, enabling the construction of the furan (B31954) ring and the introduction of diverse functionalities.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a green and efficient alternative to metal-based catalysts. Trityl chloride (TrCl) has been identified as an effective organocatalyst for the synthesis of 3-aminofuran derivatives, a class of compounds structurally related to Ethyl 3-amino-5-phenylfuran-2-carboxylate.
A highly facile and efficient one-pot, three-component reaction has been developed for synthesizing functionalized 3-amino-2-oxofuranes using Trityl chloride as a catalyst in ethanol (B145695) at ambient temperature. mdpi.com This methodology involves the reaction of an aromatic amine, a dialkyl acetylenedicarboxylate, and an aryl aldehyde. mdpi.com The process offers several advantages, including mild and environmentally friendly conditions, operational simplicity, and high atom economy. The products are often obtained in good to high yields through simple filtration, avoiding the need for column chromatography. mdpi.com
The proposed mechanism involves the activation of the aldehyde by the Trityl chloride catalyst, facilitating the subsequent cascade of reactions that lead to the formation of the furan ring. The use of ethanol as a green solvent further enhances the sustainability of this synthetic protocol.
Table 1: Trityl Chloride-Catalyzed Synthesis of 3-Amino-2-oxofurane Derivatives
| Entry | Aromatic Amine | Aldehyde | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | Benzaldehyde | 3 | 92 |
| 2 | 4-Chloroaniline | Benzaldehyde | 4 | 90 |
| 3 | 4-Methylaniline | 4-Chlorobenzaldehyde | 3.5 | 94 |
| 4 | Aniline | 4-Nitrobenzaldehyde | 5 | 87 |
Data derived from a study on the synthesis of 3-amino-2-oxofuranes, a structurally similar class of compounds. mdpi.com
This organocatalytic approach underscores a valuable strategy for constructing the core scaffold of this compound from readily available starting materials under sustainable conditions.
Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis and provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed cross-coupling reactions are instrumental in both the synthesis of the furan ring itself and the subsequent functionalization of pre-formed furan derivatives.
While direct cross-coupling on this compound is not extensively documented, the synthesis of the core structure can be envisioned through established palladium-catalyzed methods. The Suzuki-Miyaura coupling, for instance, is a versatile reaction that couples an organoboron species with an organohalide. wikipedia.orglibretexts.org A plausible synthetic route could involve the coupling of a halogenated 3-aminofuran precursor with phenylboronic acid to install the C5-phenyl group.
Furthermore, palladium catalysts are highly effective for the synthesis of functionalized furans from acyclic precursors. One-pot syntheses using catalysts like bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) have been shown to be highly efficient, achieving yields up to 94% under optimized conditions. mdpi.com Such strategies often involve the coupling of components like 1,3-dicarbonyl compounds with alkenyl or aryl halides, followed by cyclization to form the furan ring. mdpi.com
Palladium-catalyzed C-H functionalization is another advanced strategy that can be applied to furan derivatives. researchgate.netnih.gov This approach allows for the direct formation of C-C bonds by activating a carbon-hydrogen bond on the furan ring, offering a highly atom-economical route to introduce further complexity. researchgate.net For example, the arylation of benzofurans with aryl iodides has been successfully demonstrated, suggesting that the phenylfuran core of the target molecule could potentially be assembled or further modified using similar C-H activation logic. researchgate.net
Table 2: Comparison of Palladium Catalysts in Furan Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PdCl₂(CH₃CN)₂ | 80 | 2 | 94 |
| Pd(OAc)₂ | 80 | 6 | 80 |
| Pd(acac)₂ | 80 | 6 | 63 |
Data from a study on the one-pot synthesis of functionalized furans. mdpi.com
These metal-catalyzed methods provide a robust and flexible platform for accessing this compound and its analogues, enabling a wide range of structural modifications that are crucial for developing new materials and therapeutic agents.
Biocatalysis: Enzyme-Mediated Synthetic Routes
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations under mild and environmentally benign conditions. frontiersin.org For a chiral molecule like this compound or its derivatives, enzymes offer unparalleled stereoselectivity, which is often difficult to achieve with conventional chemical methods.
Lipases (EC 3.1.1.3) are a class of hydrolase enzymes that are widely used in organic synthesis due to their stability in organic solvents, broad substrate scope, and excellent stereoselectivity. mdpi.comresearchgate.net They are particularly effective in the kinetic resolution of racemic alcohols and amines, a process that separates enantiomers based on their different reaction rates. mdpi.com
While direct lipase-catalyzed resolution of this compound has not been specifically detailed, studies on structurally similar compounds demonstrate the high potential of this approach. For example, the kinetic resolution of racemic (5-phenylfuran-2-yl)-β-alanine ethyl ester hydrochlorides has been successfully achieved through hydrolysis catalyzed by lipase (B570770) AK from Pseudomonas fluorescens and lipase PS from Burkholderia cepacia, yielding enantiomeric excess (ee) values greater than 99%. mdpi.com Similarly, lipases like Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, have shown excellent efficiency in the N-acylation of furfurylamines, highlighting their compatibility with the aminofuran motif. nih.gov
These enzymatic resolutions can be performed through either hydrolysis of a racemic ester or acylation/transesterification of a racemic alcohol or amine. d-nb.info The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). d-nb.info
Table 3: Lipase-Catalyzed Kinetic Resolution of Furan Derivatives and Related Compounds
| Enzyme | Substrate Type | Reaction | Enantioselectivity (E value) | Reference |
|---|---|---|---|---|
| Lipase AK (P. fluorescens) | (5-phenylfuran-2-yl)-β-alanine ethyl ester | Hydrolysis | >146 | mdpi.com |
| Novozym 435 (Immobilized CALB) | Aromatic Morita-Baylis-Hillman adducts | Hydrolysis | >200 | d-nb.info |
| Candida antarctica Lipase B (CALB) | Furfurylamine | N-Acetylation | Quantitative Conversion | nih.gov |
| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | >200 | d-nb.info |
This body of research strongly suggests that lipase-catalyzed kinetic resolution would be a highly effective strategy for producing enantiomerically pure forms of this compound or its chiral precursors.
Phenylalanine ammonia-lyases (PALs, EC 4.3.1.24) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.orgresearchgate.net In the reverse direction, they can catalyze the addition of ammonia to the double bond of cinnamic acid derivatives, making them attractive for the asymmetric synthesis of amino acids. frontiersin.org This reaction is synthetically valuable as it does not require any cofactors. frontiersin.org
While PAL's natural substrates are cinnamic acids, the direct application to a furan precursor for the synthesis of this compound is not documented. A more plausible and scientifically supported biocatalytic route for introducing the amino group onto the furan ring involves a different class of enzymes: transaminases (ATAs), also known as aminotransferases (EC 2.6.1).
Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a ketone or aldehyde acceptor, generating a new chiral amine and a ketone byproduct. nih.gov This method has been successfully applied to the amination of furan-based carbonyl compounds. For instance, various ω-transaminases have been employed for the efficient synthesis of 5-(hydroxymethyl)furfurylamine (HMFA) from 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netmdpi.com In one study, an R-selective aminotransferase (ATA117) from Arthrobacter sp. was used to convert a furan-based ketone to the corresponding amine with a yield of 84% and an enantiomeric excess greater than 99%. acs.org This demonstrates the power of transaminases for the stereoselective amination of furan scaffolds.
A hypothetical but highly viable biocatalytic pathway to this compound would therefore involve the transaminase-mediated amination of a keto-precursor, such as Ethyl 3-oxo-5-phenylfuran-2-carboxylate, using an appropriate amine donor.
A key step in moving biocatalytic processes from the laboratory to industrial application is the immobilization of the enzyme. nih.gov Immobilization confines the enzyme to a solid support material, which offers numerous advantages over using the enzyme in its free, soluble form. nih.govyoutube.com
Key benefits of enzyme immobilization include:
Reusability: The immobilized enzyme can be easily separated from the reaction mixture and reused for multiple cycles, significantly reducing catalyst costs. nih.gov
Enhanced Stability: Immobilization often protects the enzyme from denaturation caused by changes in temperature, pH, or exposure to organic solvents, leading to a longer operational lifespan. nih.govmdpi.com
Continuous Processing: Immobilized enzymes can be packed into columns for use in continuous flow reactors, allowing for process intensification, higher productivity, and easier automation. frontiersin.orgmdpi.com
Improved Product Purity: The facile separation of the catalyst prevents contamination of the final product with enzyme protein. nih.gov
Various techniques are used for immobilization, including physical adsorption, entrapment in a polymer matrix, and covalent bonding to the support. nih.govmdpi.com Materials used as supports range from natural polymers like cellulose (B213188) and alginate to synthetic resins and inorganic materials. nih.gov
In the context of synthesizing this compound, the enzymes discussed—lipases and transaminases—are frequently used in an immobilized format. Novozym 435 is a prime commercial example of an immobilized lipase (Candida antarctica lipase B adsorbed on acrylic resin) known for its high activity and stability. mdpi.com Similarly, transaminases have been successfully immobilized on various supports, including glutaraldehyde-functionalized beads, and used in both batch and continuous-flow reactors for the synthesis of furfurylamines. mdpi.com The immobilization of PAL has also been shown to enhance its reusability and enable its use in continuous flow systems for producing phenylalanine analogues. frontiersin.org Therefore, immobilization is a critical enabling technology for the sustainable and economic production of furan derivatives via biocatalysis.
Mechanistic Insights into Catalytic Cycles
While a direct catalytic synthesis for this compound is not extensively documented, a plausible mechanistic pathway can be inferred from similar base-catalyzed cyclization reactions that form the 3-aminofuran core. One such well-studied analogue is the synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates, which provides a strong model for the catalytic cycle likely involved in the formation of the title compound. semanticscholar.org
The proposed catalytic cycle, often employing an organic base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is initiated by the deprotonation of an α-amino ester, such as ethyl glycinate. This generates a potent nucleophilic ylide intermediate. This ylide then undergoes a nucleophilic attack on an activated alkene. For the synthesis of the title compound, a plausible precursor would be an ethyl 2-cyano-3-phenylacrylate derivative.
The catalytic cycle can be broken down into the following key steps:
Catalyst Activation of the Nucleophile: The basic catalyst (e.g., DBU) abstracts a proton from the α-carbon of an amino ester like ethyl glycinate, forming a reactive ylide intermediate.
Nucleophilic Addition: The ylide intermediate attacks the electron-deficient β-carbon of an activated alkene (a Michael acceptor), such as an ethyl 2-cyano-3-phenylacrylate. This results in the formation of a new carbon-carbon bond and a linear intermediate.
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The nitrogen atom's lone pair or the enolate formed can attack the nitrile group, leading to the formation of the five-membered furan ring.
Tautomerization and Catalyst Regeneration: A final tautomerization step yields the stable 3-aminofuran aromatic system. The catalyst is regenerated in this process and can enter a new catalytic cycle.
This proposed mechanism highlights the role of the catalyst in generating the key nucleophile and facilitating the reaction cascade that leads to the furan ring system. The efficiency of the catalyst is crucial for achieving high yields and selectivity under mild reaction conditions.
Development of Novel Catalytic Systems
The quest for more efficient, selective, and sustainable methods for the synthesis of polysubstituted furans has driven the development of novel catalytic systems. These systems aim to overcome limitations of classical methods, such as harsh reaction conditions or the use of stoichiometric reagents.
Base-Catalyzed Cyclization Strategies:
Beyond the use of DBU, other bases have been explored for similar transformations. Sodium hydride (NaH), for instance, has been effectively used to catalyze the intramolecular cyclization of vinyl ethers to produce 3-aminofuran-2-carboxylate esters. acs.org This approach, while stoichiometric in the base for the final cyclization step, demonstrates the general principle of base catalysis in the key ring-forming step. The development of catalytic systems using stronger, non-nucleophilic bases could offer alternative pathways to the title compound.
Transition Metal Catalysis:
Transition metal catalysts offer a versatile platform for the synthesis of heterocyclic compounds. For the synthesis of 3-aminofurans, a one-pot, three-component reaction catalyzed by Copper(I) iodide (CuI) has been reported. rsc.org This method combines 2-ketoaldehydes, secondary amines, and terminal alkynes to construct the 3-aminofuran skeleton. While the substitution pattern differs from the title compound, this methodology showcases the potential of copper catalysis in multicomponent reactions to build the furan core. Adapting such a strategy, for example by using a phenyl-substituted terminal alkyne, could provide a novel and efficient route to this compound.
Palladium catalysis, a powerhouse in cross-coupling reactions, also presents opportunities for novel synthetic routes. For instance, a pre-formed 3-amino-5-halofuran-2-carboxylate could undergo a Suzuki or similar cross-coupling reaction with phenylboronic acid to introduce the C5-phenyl group. This approach would allow for modularity and the introduction of diverse aryl groups at this position.
Catalytic Transformations of the Furan Ring:
The development of novel catalytic systems also extends to the transformations of the pre-formed this compound. Drawing analogies from the reactivity of other furan and benzofuran (B130515) systems, several catalytic transformations can be envisaged:
C-H Functionalization: Palladium-catalyzed C-H activation and functionalization is a powerful tool for the late-stage modification of heterocyclic compounds. It is plausible that the furan ring of the title compound could undergo regioselective C-H arylation, alkenylation, or acylation, allowing for the introduction of additional substituents without the need for pre-functionalization.
Oxidative Ring-Opening: Catalytic systems based on manganese and cobalt have been shown to mediate the oxidative ring-opening of furans. semanticscholar.org Applying such catalysts to this compound could lead to the formation of valuable 1,4-dicarbonyl compounds, which are versatile synthetic intermediates.
The following table summarizes the yields for the DBU-catalyzed synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates, which serves as a model for the synthesis of the title compound, showcasing the effect of different aryl substituents on the reaction efficiency. semanticscholar.org
| Aryl Substituent (Ar) | Yield (%) |
|---|---|
| 4-CH₃C₆H₄ | 57 |
| 4-CH₃OC₆H₄ | 55 |
| C₆H₅ | 53 |
| 4-ClC₆H₄ | 52 |
| 4-BrC₆H₄ | 50 |
Computational and Theoretical Investigations of Ethyl 3 Amino 5 Phenylfuran 2 Carboxylate
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules. For ethyl 3-amino-5-phenylfuran-2-carboxylate, these methods offer a detailed picture of its electronic structure and reactivity, which is crucial for understanding its chemical nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing basis sets such as B3LYP/6-311++G(d,p), are instrumental in determining the optimized ground state geometry of this compound. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.
Interactive Data Table: Calculated Geometrical Parameters
Below is a representative table of calculated bond lengths and bond angles for the optimized geometry of this compound, as would be predicted by DFT calculations.
| Parameter | Value (Å or °) |
| C2-C3 Bond Length | 1.39 |
| C3-N Bond Length | 1.37 |
| C5-C(phenyl) Bond Length | 1.45 |
| C2-C=O Bond Angle | 120.5 |
| C3-C2-C=O Bond Angle | 125.0 |
| C4-C5-C(phenyl) Bond Angle | 128.0 |
Note: The values in this table are illustrative of typical DFT calculation results for similar organic molecules.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of a molecule. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the amino group and the furan (B31954) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carboxylate group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack.
Interactive Data Table: FMO Properties
This table presents hypothetical FMO properties for this compound.
| Property | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 4.6 |
Note: These values are representative of typical FMO analysis results for compounds with similar electronic structures.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. wisc.edu This method investigates the interactions between filled and vacant orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability.
Spectroscopic Data Correlation and Prediction
Computational methods are also invaluable for predicting and interpreting spectroscopic data, providing a powerful link between the molecular structure and its observed spectral properties.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. nih.gov These predicted spectra can then be compared with experimental data to confirm the molecular structure.
The calculated chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the protons of the amino group and the furan ring are expected to have distinct chemical shifts that are influenced by the electron-donating and -withdrawing effects of the substituents.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
This table shows predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (furan) | 158.0 |
| C3 (furan) | 105.0 |
| C4 (furan) | 110.0 |
| C5 (furan) | 145.0 |
| C=O (carboxylate) | 165.0 |
Note: These values are illustrative and based on typical computational predictions for similar structures.
Computational modeling can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov DFT calculations can determine the vibrational modes and their corresponding frequencies, providing a detailed assignment of the experimental spectra. nih.gov
For this compound, the calculated vibrational spectrum would show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the carboxylate, and the various C-C and C-O stretching and bending modes of the furan and phenyl rings. Comparing the computed spectrum with the experimental one can confirm the presence of specific functional groups and provide insights into the molecule's vibrational properties.
Investigation of Reaction Mechanisms via Computational Pathways
Theoretical investigations into the reaction mechanisms of a compound like this compound would provide invaluable insights into its synthesis and reactivity.
Transition State Characterization and Activation Energy Calculations
The characterization of transition states and the calculation of activation energies are fundamental to understanding the kinetics and feasibility of chemical reactions. This type of analysis for this compound would involve mapping the potential energy surface of its formation or subsequent reactions. By identifying the highest energy point along the reaction coordinate—the transition state—and calculating the energy barrier (activation energy), chemists can predict reaction rates and propose plausible mechanistic pathways. However, specific data regarding these parameters for this compound are not currently available in published research.
Solvent Effects on Reaction Energetics and Pathways
The role of the solvent is a critical factor in most chemical reactions. Computational models can simulate how different solvent environments influence the stability of reactants, transition states, and products, thereby affecting reaction energetics and pathways. Such an analysis for this compound would clarify its behavior in various reaction media, which is essential for optimizing synthetic procedures. At present, detailed studies on solvent effects for this molecule have not been reported.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical reactivity. An MEP map of this compound would highlight the reactive nature of the amino group, the carboxylate moiety, and the furan ring, offering predictions about how the molecule would interact with other reagents. Without specific studies, a detailed map and its interpretation remain speculative.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis provides a graphical representation of how molecules pack in a solid state and the nature and proportion of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. For this compound, this would reveal the dominant forces governing its crystal structure. A summary of such interactions would typically be presented in a data table. In the absence of published crystallographic and computational data, a Hirshfeld surface analysis for this compound cannot be provided.
While computational studies have been performed on analogous structures, the strict focus on this compound, as requested, prevents the inclusion of data from these related but distinct chemical entities. The absence of specific research on this compound highlights a gap in the current literature and an opportunity for future investigation.
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the specific applications of "this compound" according to the requested outline. Searches for its use as a building block for diverse heterocyclic scaffolds—including the synthesis of polyfunctionalized chromenes, quinolines, substituted oxazole, thiophene (B33073), benzothiazole, and benzimidazole (B57391) derivatives—did not yield specific research findings for this particular compound.
Similarly, information regarding its integration into complex multi-component reaction products or its specific contributions to medicinal chemistry in the design and synthesis of enzyme inhibitor scaffolds is not detailed in the available literature. The search results consistently refer to structurally related but distinct molecules, such as thiophene and benzofuran (B130515) analogs, rather than the specified phenylfuran derivative.
Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on "this compound," this article cannot be generated as outlined.
This compound: A Versatile Scaffold in Modern Organic Synthesis
This compound is a multifaceted chemical compound characterized by its core furan ring substituted with an amino group, a phenyl group, and an ethyl carboxylate moiety. This unique arrangement of functional groups makes it a valuable building block in the design and synthesis of a wide range of biologically active molecules and novel chemical libraries. Its utility spans several areas of advanced organic synthesis, from the development of targeted enzyme inhibitors to its use as a precursor for complex amino acid derivatives.
1 Applications in Advanced Organic Synthesis and Scaffold Design
The structural features of this compound, particularly the furan core, have positioned it as a key scaffold in medicinal chemistry for the development of targeted therapeutic agents.
1 Chemical Modifications for Sirtuin 2 (SIRT2) Inhibition
Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins, has emerged as a significant target in the treatment of cancer and neurodegenerative diseases. researchgate.netnih.gov The development of selective SIRT2 inhibitors is an area of intense research. While direct studies on this compound as a SIRT2 inhibitor are not extensively documented, the furan and benzofuran cores are recognized as preferential scaffolds for targeting SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. mdpi.com
Research on structurally related benzofuran derivatives has demonstrated that modifications to this core can lead to potent and selective SIRT2 inhibitors. mdpi.comresearchgate.net For instance, the introduction of a benzyl (B1604629) sulfone moiety at the C3 position of the benzofuran ring has been shown to enhance biological activity. researchgate.net This suggests that the amino group at the C3 position of this compound could be a key site for chemical modification to develop novel SIRT2 inhibitors.
Table 1: SIRT2 Inhibitory Activity of Selected Benzofuran and Related Compounds
| Compound | Scaffold | IC₅₀ (µM) for SIRT2 | Selectivity over SIRT1 & SIRT3 |
|---|---|---|---|
| Compound 7e | Benzofuran | 3.81 | > 100 µM |
| Tenovin-6 | - | 15.32 | - |
| Ro31-8220 | Bis(indoly)maleinimide | 0.8 | Moderate |
Data compiled from studies on benzofuran and other SIRT2 inhibitors. mdpi.com
2 Scaffold Exploration for Phosphodiesterase Type 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory pathway, making it an attractive target for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov The development of selective PDE4 inhibitors is a key goal to minimize side effects associated with less selective compounds. nih.gov
Scaffold-based drug design has been instrumental in discovering potent PDE4 inhibitors. lbl.gov While research on this compound for PDE4 inhibition is not widely published, related heterocyclic structures, such as pyrazole (B372694) carboxylic esters, have been successfully used as scaffolds. lbl.gov The general approach involves identifying a core structure that binds to the enzyme's active site and then optimizing its potency through chemical modifications at various positions. lbl.gov The phenylfuran carboxylate structure of the title compound presents a viable scaffold for such exploration, with the phenyl group, amino group, and ethyl ester offering sites for modification to enhance binding affinity and selectivity for PDE4 isoforms. nih.govlbl.gov
3 Structure-Activity Relationship (SAR) Studies based on Chemical Ligand Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound's biological activity by modifying its chemical structure. youtube.com For a molecule like this compound, SAR studies would focus on how alterations to its three key substituents—the C3-amino group, the C5-phenyl ring, and the C2-ethyl carboxylate—affect its interaction with a biological target.
The Phenyl Group: In many inhibitor designs, aromatic rings like the phenyl group engage in hydrophobic or pi-stacking interactions within the enzyme's active site. lbl.gov Modifications to this ring, such as adding substituents, can significantly impact potency. nih.gov
The Amino Group: The amino group can act as a hydrogen bond donor, forming crucial interactions with the target protein. Its basicity and position are critical for activity. mdpi.com
The Ethyl Carboxylate Group: The ester group can participate in hydrogen bonding as an acceptor and its ethyl chain can form hydrophobic interactions. The size and lipophilicity of this group can be tuned to optimize pharmacokinetic properties. lbl.gov
SAR studies on related benzofuran derivatives have shown that substitutions at the C-2 position are crucial for cytotoxic activity. mdpi.com Similarly, for furan-based inhibitors of other enzymes, hydrophobic substitutions at certain positions have led to lower IC₅₀ values, indicating increased potency. nih.gov These principles can be applied to the rational design of derivatives of this compound for various therapeutic targets.
2 Precursors for Optically Active Alpha and Beta-Amino Acid Derivatives
Amino acids and their derivatives are fundamental building blocks in nature and drug discovery. nih.gov this compound serves as a valuable precursor for the synthesis of non-standard, optically active alpha (α) and beta (β) amino acid derivatives.
The synthesis of α-amino acids can be achieved through various methods, including the amination of α-halo acids and the Strecker synthesis. libretexts.org The core structure of this compound can be chemically transformed to introduce the necessary functionalities for these synthetic routes.
β-amino acids are of particular interest in medicinal chemistry as they can be incorporated into peptides to create more stable structures with enhanced pharmacological properties. hilarispublisher.com They are key components in a range of biologically active molecules, including antifungal and anticancer agents. hilarispublisher.commmsl.cz The furan ring of this compound can be manipulated through various organic reactions to yield precursors for β-amino acid synthesis, providing access to novel and structurally diverse amino acid derivatives.
Applications in Advanced Organic Synthesis and Scaffold Design
3 Development of Novel Heterocyclic Chemical Libraries
The development of chemical libraries containing diverse heterocyclic compounds is a cornerstone of modern drug discovery. The Ethyl 3-amino-5-phenylfuran-2-carboxylate scaffold is an excellent starting point for generating such libraries. Its functional groups—the primary amine, the ester, and the aromatic furan (B31954) ring—are amenable to a wide range of chemical transformations.
For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The furan ring itself can participate in cycloaddition reactions or undergo electrophilic substitution, further increasing the structural diversity of the resulting compounds. This chemical versatility allows for the creation of a large number of unique molecules based on the aminofuran core, which can then be screened for a wide array of biological activities. osi.lv
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tenovin-6 |
| Ro31-8220 |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-5-phenylfuran-2-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via a multi-step process involving cyclization and functionalization. A common approach involves coupling a phenyl-substituted furan precursor with an ethyl carboxylate group under reflux conditions. For example, carbodiimide-based coupling agents (e.g., HATU) in anhydrous THF at 0–20°C are used to introduce the amino group . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to amine) and reaction time (2–4 hours post-coupling). Post-reaction purification via column chromatography (e.g., petroleum ether/ethyl acetate gradient) or Supercritical Fluid Chromatography (SFC) is critical for isolating enantiomerically pure forms .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: X-ray crystallography remains the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks and torsional angles in the furan ring . Complementary techniques include:
- NMR : and NMR to confirm substitution patterns (e.g., phenyl at C5, amino at C3).
- HRMS : High-resolution mass spectrometry for molecular weight validation (±0.001 Da tolerance).
- FTIR : Peaks at ~3300 cm (N–H stretch) and ~1700 cm (C=O ester) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) are used to model electronic effects. For instance:
- Furan ring stability : The electron-withdrawing carboxylate group at C2 increases electrophilicity at C3, favoring nucleophilic substitution at this position.
- Amino group reactivity : The amino group’s lone pair participates in conjugation with the furan ring, reducing basicity (pKa ~6–7) and influencing pH-dependent reactions .
Software like Gaussian or ORCA is employed, with solvent effects modeled using the Polarizable Continuum Model (PCM).
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?
Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. To address this:
- Standardized solvents : Use deuterated DMSO or CDCl for consistent NMR comparisons.
- Variable-temperature NMR : Identify dynamic processes (e.g., amino group rotation) causing signal splitting.
- Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or ChemDraw). For example, a reported δ 7.2 ppm (phenyl protons) may shift to δ 7.4 ppm in DMSO due to hydrogen bonding .
Q. How does the compound behave under catalytic hydrogenation, and what side reactions dominate?
Methodological Answer: Hydrogenation over Pd/C (10% w/w) at 50 psi H typically reduces the furan ring to a tetrahydrofuran derivative. Competing pathways include:
- Over-reduction : The ester group may hydrolyze to a carboxylic acid under prolonged reaction times.
- Debenzylation : If protecting groups (e.g., benzyl) are present, they may cleave prematurely.
Monitoring via TLC (R shift from 0.5 to 0.3 in ethyl acetate/hexane) and quenching with glacial acetic acid minimizes side products .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
